5-Fluoro-L-norvaline
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Overview
Description
5-Fluoro-L-norvaline: is a fluorinated derivative of L-norvaline, an amino acid that is structurally similar to valine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-L-norvaline typically involves the fluorination of L-norvaline. One common method is the use of deconstructive fluorination, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom into the molecule. This process often involves the cleavage of carbon-carbon bonds and the formation of carbon-fluorine bonds under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-L-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluorinated amino acid into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-L-norvaline is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential effects on metabolic pathways and enzyme activities. It can serve as a tool to investigate the role of fluorinated amino acids in protein function and stability.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their properties and performance.
Mechanism of Action
The mechanism of action of 5-Fluoro-L-norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to altered biological activities. For example, the compound may inhibit certain enzymes by mimicking the natural substrate and blocking the active site .
Comparison with Similar Compounds
L-norvaline: A non-fluorinated analog with similar structural features but different chemical and biological properties.
5-Fluorouracil: Another fluorinated compound used in cancer treatment, known for its ability to inhibit thymidylate synthase.
Fluorinated amino acids: A broad category of compounds with varying degrees of fluorination and diverse applications.
Uniqueness: 5-Fluoro-L-norvaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C5H10FNO2 |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
(2S)-2-amino-5-fluoropentanoic acid |
InChI |
InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
LNDUKXGUOHGKNL-BYPYZUCNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CF |
Canonical SMILES |
C(CC(C(=O)O)N)CF |
Origin of Product |
United States |
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